molecular formula C9H12N2O3 B13181352 2-(2-Methoxypropan-2-yl)pyrimidine-4-carboxylic acid

2-(2-Methoxypropan-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13181352
M. Wt: 196.20 g/mol
InChI Key: PTABJPSGPNMBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxypropan-2-yl)pyrimidine-4-carboxylic acid is an organic compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol . This compound is characterized by a pyrimidine ring substituted with a methoxypropan-2-yl group at the 2-position and a carboxylic acid group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypropan-2-yl)pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. One common method involves the alkylation of pyrimidine-4-carboxylic acid with 2-methoxypropan-2-yl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypropan-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Methoxypropan-2-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxypropan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxypropan-2-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropan-2-yl group provides steric hindrance and electronic effects that influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(2-methoxypropan-2-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-9(2,14-3)8-10-5-4-6(11-8)7(12)13/h4-5H,1-3H3,(H,12,13)

InChI Key

PTABJPSGPNMBCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CC(=N1)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.